An In-depth Technical Guide to the Core Chemical Properties of 4-(1H-imidazol-2-yl)pyridine
An In-depth Technical Guide to the Core Chemical Properties of 4-(1H-imidazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties of 4-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its structure, physicochemical properties, synthesis, and potential biological relevance.
Core Chemical Identity and Properties
4-(1H-imidazol-2-yl)pyridine is a bicyclic aromatic compound consisting of a pyridine ring substituted at the 4-position with a 1H-imidazol-2-yl group. Its structure combines the features of both pyridine, a six-membered nitrogen-containing heterocycle, and imidazole, a five-membered ring with two nitrogen atoms.
Structure and Identifiers
| Identifier | Value |
| IUPAC Name | 4-(1H-imidazol-2-yl)pyridine |
| CAS Number | 21202-42-6 |
| Molecular Formula | C₈H₇N₃ |
| Molecular Weight | 145.16 g/mol |
| InChI | InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H,(H,10,11) |
| InChIKey | QWZSAEUNIBEKIZ-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1C2=NC=CN2 |
| Canonical SMILES | c1cncc(c1)-c2[nH]cnc2 |
Physicochemical Properties
The experimental determination of all physicochemical properties is crucial for research and development. The data presented below is a combination of supplier-provided information and computationally predicted values, which should be confirmed through laboratory analysis.
| Property | Value | Source |
| Melting Point | 210-211 °C | Commercial Supplier |
| Boiling Point | 395.1 ± 25.0 °C | Predicted[1] |
| Density | 1.214 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 11.50 ± 0.10 | Predicted[1] |
| Solubility | No specific data available. General solubility for related isomers suggests slight solubility in water and better solubility in polar organic solvents like ethanol and DMSO. | General Knowledge |
| Appearance | Light yellow to light brown solid | [1] |
Experimental Protocols
Representative Synthesis Protocol
A common and effective method for the formation of the imidazole ring is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of 4-(1H-imidazol-2-yl)pyridine, a variation of this approach or a direct condensation of pyridine-4-carboxaldehyde with a suitable C2N synthon can be proposed.
Reaction Scheme (Proposed):
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-4-carboxaldehyde (1 equivalent) and glyoxal (1 equivalent, typically as a 40% aqueous solution) in ethanol.
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Addition of Ammonia: To the stirred solution, add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10-20 equivalents).
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Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane).
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Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.
Characterization Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals for the protons on both the pyridine and imidazole rings. The ¹³C NMR spectrum will provide information on the carbon framework.
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Infrared (IR) Spectroscopy: An FT-IR spectrum will show characteristic absorption bands for the N-H and C-H stretching vibrations of the imidazole and pyridine rings, as well as C=N and C=C stretching vibrations within the aromatic systems.
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Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS) should be performed to determine the molecular weight of the compound and confirm its molecular formula. The fragmentation pattern can provide further structural information.
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Melting Point Analysis: The melting point of the purified compound should be determined and compared with literature values to assess its purity.
Biological Activity and Signaling Pathway Involvement
While specific studies on the biological activity of 4-(1H-imidazol-2-yl)pyridine are limited, related imidazole-pyridine derivatives have shown promising activity as antiparasitic agents.
Inhibition of Trypanosoma cruzi Growth
Derivatives of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines have been identified as potent inhibitors of the growth of Trypanosoma cruzi, the parasite responsible for Chagas disease. The proposed mechanism of action for these compounds is the inhibition of the enzyme sterol 14α-demethylase (CYP51).
Proposed Mechanism of Action: CYP51 Inhibition
CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal and protozoan cell membrane. Azole compounds, including imidazole derivatives, are known to inhibit CYP51 by coordinating to the heme iron atom in the enzyme's active site. This disrupts the sterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and ultimately, cell death.
The following diagram illustrates the general mechanism of CYP51 inhibition by an azole compound, which is the proposed pathway for the biological activity of 4-(1H-imidazol-2-yl)pyridine derivatives.
This guide serves as a foundational resource for researchers working with 4-(1H-imidazol-2-yl)pyridine. Further experimental validation of the predicted properties and a detailed exploration of its synthetic routes and biological activities are encouraged to fully elucidate the potential of this compound.
